
Fmoc-D-Phe(3-F,4-MeO)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Phenylalanine(3-Fluoro,4-Methoxy)-OH: is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis due to its unique structural properties. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of D-phenylalanine using the fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Fluorination and Methoxylation: The phenyl ring of the protected D-phenylalanine is then subjected to electrophilic aromatic substitution reactions to introduce the fluoro and methoxy groups at the 3 and 4 positions, respectively. This can be achieved using reagents like fluorine gas or a fluorinating agent and methanol in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of Fmoc-D-Phenylalanine(3-Fluoro,4-Methoxy)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluoro group, converting it to a hydrogen atom, or the carbonyl group of the Fmoc protecting group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deprotected amino acids or hydrogenated derivatives.
Substitution: Formation of substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex peptides and proteins.
- Employed in the study of peptide-protein interactions and structure-activity relationships.
Biology:
- Utilized in the development of peptide-based drugs and therapeutic agents.
- Studied for its role in modulating biological pathways and enzyme activities.
Medicine:
- Investigated for its potential use in drug delivery systems and targeted therapies.
- Explored for its role in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry:
- Used in the production of specialty chemicals and advanced materials.
- Employed in the development of new catalysts and reagents for chemical synthesis.
Mecanismo De Acción
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific enzymes and receptors in biological systems.
- It can modulate the activity of enzymes involved in peptide synthesis and degradation.
- The fluoro and methoxy groups can influence the binding affinity and specificity of the compound towards its molecular targets.
Comparación Con Compuestos Similares
Fmoc-D-Phenylalanine: Lacks the fluoro and methoxy groups, making it less versatile in certain synthetic applications.
Fmoc-L-Phenylalanine(3-Fluoro,4-Methoxy)-OH: The L-isomer of the compound, which may have different biological activities and properties.
Fmoc-D-Tyrosine(3-Fluoro,4-Methoxy)-OH: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness:
- The presence of both fluoro and methoxy groups in Fmoc-D-Phenylalanine(3-Fluoro,4-Methoxy)-OH provides unique reactivity and binding properties.
- The D-isomer configuration offers distinct stereochemical properties compared to the L-isomer, which can be advantageous in certain biological and chemical applications.
Propiedades
Fórmula molecular |
C25H22FNO5 |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO5/c1-31-23-11-10-15(12-21(23)26)13-22(24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m1/s1 |
Clave InChI |
NLTRDKOYTVYVEW-JOCHJYFZSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
SMILES canónico |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


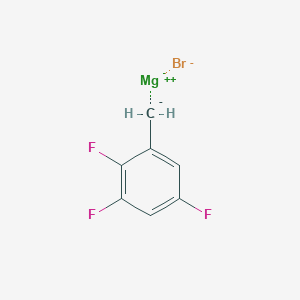
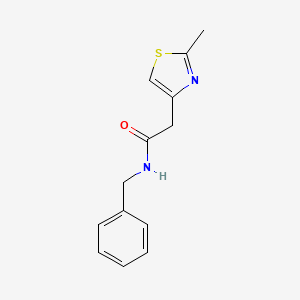
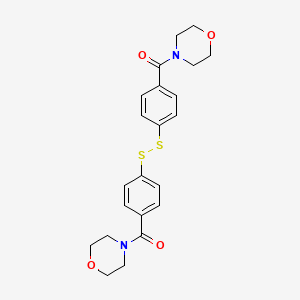
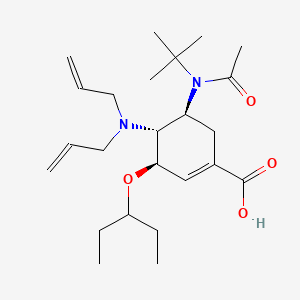


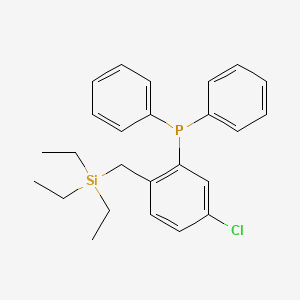
![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
![(1R)-17-fluoro-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-14-one](/img/structure/B14895153.png)

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3-Ethoxy-4-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14895168.png)
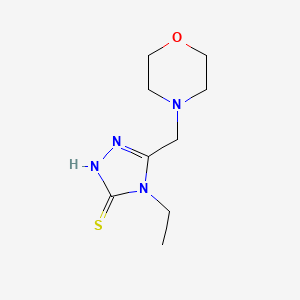
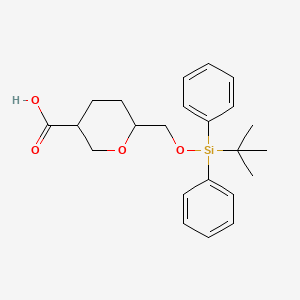
![2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
